3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO5S. It is a derivative of benzene, characterized by the presence of fluoro, methoxy, nitro, and sulfonyl chloride functional groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Fluorination: Substituting a hydrogen atom with a fluorine atom.
Methoxylation: Adding a methoxy group to the benzene ring.
Sulfonylation: Introducing a sulfonyl chloride group.
Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while fluorination can be achieved using reagents like Selectfluor. Methoxylation typically involves the use of methanol and a base, and sulfonylation is performed using chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The processes are optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in substitution reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3).
Nucleophilic Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonates: Formed from nucleophilic substitution with alcohols.
Aminobenzene Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the development of probes and reagents for biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form strong covalent bonds with nucleophiles. This reactivity is exploited in various chemical syntheses and applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride
Uniqueness
3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both electron-withdrawing (nitro, sulfonyl chloride) and electron-donating (methoxy) groups allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-fluoro-4-methoxy-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO5S/c1-15-7-5(9)2-4(16(8,13)14)3-6(7)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIFAOYZWIUJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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